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Compound of Interest

Compound Name: CME-carbodiimide

Cat. No.: B7799692

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Cyclohexyl-3-(2-
morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CME-Carbodiimide), a water-soluble
reagent crucial for advancements in bioconjugation and pharmaceutical synthesis. We will
delve into its core structure, mechanism of action, and practical applications, supported by
guantitative data and detailed experimental protocols.

Chapter 1: Core Structure and Chemical Properties
of CME-Carbodiimide

CME-Carbodiimide is a specialized chemical tool belonging to the carbodiimide family, which
is characterized by the functional group RN=C=NR.[1] Its structure is specifically designed for
high reactivity and utility in aqueous environments, a critical feature for biological applications.

The molecule consists of three primary components:

» A Cyclohexyl Group: This bulky, non-polar group influences the reagent's solubility and steric
interactions during reactions.

» A Morpholinoethyl Group: This group enhances water solubility, making CME-Carbodiimide
particularly suitable for bioconjugation reactions under physiological conditions.
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e The Carbodiimide Core (-N=C=N-): This is the reactive center of the molecule, responsible
for activating carboxyl groups to facilitate the formation of amide or ester bonds.[1][2]

» Metho-p-toluenesulfonate: This serves as the counter-ion in the salt form of the molecule.[3]

The systematic IUPAC name for the active component is N'-cyclohexyl-N-[2-(4-
methylmorpholin-4-ium-4-yl)ethyllmethanediimine.[3]

Table 1. Physicochemical Properties of CME-Carbodiimide

Property Value Reference
Molecular Formula C21H33N304S [31[4]
Molecular Weight 423.6 g/mol [3]

CAS Number 2491-17-0 [3114]

White Solid (typical for similar
Appearance o [5]
carbodiimide salts)

| Storage Temperature | -20°C [[4] |

Chapter 2: Mechanism of Action in Amide Bond
Formation

Carbodiimides like CME-Carbodiimide are considered "zero-length" crosslinkers because no
part of the reagent is incorporated into the final bond between the target molecules.[6] The
primary function is the activation of a carboxyl group (-COOH) to enable a nucleophilic attack
by a primary amine (-NH2), resulting in a stable amide bond.

The reaction proceeds in two main steps:

 Activation of Carboxylic Acid: The carbodiimide reacts with a carboxyl group to form a highly
reactive and unstable O-acylisourea intermediate.[2][6][7]

» Nucleophilic Attack: A primary amine attacks the O-acylisourea intermediate, forming the
desired amide bond and releasing a soluble urea derivative as a byproduct.[6][7]
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This process is highly pH-dependent, with optimal efficiency typically observed in a slightly
acidic to neutral pH range (4.5-7.5).[2] However, the O-acylisourea intermediate is susceptible
to hydrolysis, which regenerates the original carboxyl group, and rearrangement into a stable,
unreactive N-acylurea, which is a common side reaction.[1][8]
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Caption: General reaction mechanism of CME-carbodiimide for amide bond formation.

Improving Efficiency with NHS/Sulfo-NHS

To combat the instability of the O-acylisourea intermediate and reduce side reactions, N-
hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added.[7] EDC first
reacts with the carboxyl group and then with NHS to form a semi-stable NHS ester. This amine-
reactive intermediate is less susceptible to hydrolysis and reacts more efficiently with primary
amines to form the final amide bond.[7]
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Step 1: Activation

Semi-Stable NHS Ester

CME + NHS

Carboxylic Acid o
(R-COOH) CME-Carbodiimide

)

O-Acylisourea Intermediate NHS / Sulfo-NHS

4 R'-NH2

Step 2: Coupling

Primary Amine

Releases Urea (R'-NH2)

Y
Amide Bond
CME-Urea Byproduct (R-CO-NH-RY)

Click to download full resolution via product page

Caption: Two-step reaction pathway using NHS/Sulfo-NHS for improved stability.

Chapter 3: Applications in Research and Drug
Development

The ability to efficiently form amide bonds under aqueous conditions makes CME-
carbodiimide a valuable tool in several high-stakes research and development areas.

o Peptide Synthesis and Protein Crosslinking: Carbodiimides are fundamental reagents for
coupling amino acids during solid-phase peptide synthesis and for crosslinking proteins to
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study their structure and function.[2][9]

o Preparation of Immunoconjugates: In drug development, these reagents are critical for
creating antibody-drug conjugates (ADCSs), where a cytotoxic drug is linked to a targeting
antibody.[10] They are also used to prepare immunogens for vaccine development by
conjugating haptens to carrier proteins.[10][11]

o Immobilization of Biomolecules: CME-carbodiimide can be used to covalently attach
proteins, peptides, or nucleic acids to solid supports like beads or biosensor surfaces for
affinity purification or diagnostic assays.[11]

» Nucleic Acid Modification: Carbodiimides can activate the 5' phosphate groups of
oligonucleotides for labeling or crosslinking to other molecules.[9][12]

Chapter 4: Quantitative Data Summary

Effective use of CME-carbodiimide requires an understanding of its reaction kinetics and
optimal conditions. The data below, based on studies of the closely related and widely used
EDC, provides a strong predictive framework for CME-carbodiimide.

Table 2: Reaction Condition Parameters for Water-Soluble Carbodiimides
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Optimal

Parameter Notes

Range/Value

Reference

Efficiency

decreases at

higher pH due to

Reaction pH 45-7.5

[2]

rapid hydrolysis of

the O-acylisourea

intermediate.

Buffers containing

primary amines (e.g.,

Tris) or carboxylates
MES (2-(N- (e.g., Acetate, Citrate)

Recommended Buffer ~ morpholino)ethanesulf  should be avoided as [2][7]

onic acid) they compete in the

reaction. Phosphate

buffers can also cause

side reactions.

The rate of
EDC Hydrolysis Rate carbodiimide loss
15x10->s71 _ o [13]
(PH7) increases significantly

in acidic conditions.

| EDC Hydrolysis Rate (pH 4) | 5.0 x 10~* s~1 | Demonstrates the increased instability at lower

pH. [[13] ]

Table 3: Kinetic Data for Carbodiimide Reactions

Reaction Parameter Value

Diphenylcarbo ..
Activation 55.8 +2.1 kJ

Energy (Ea) mol—*

diimide
Formation

Conditions Reference
From phenyl

isocyanate

using a [14]
phosphorus-

based catalyst.
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| EDC Extinction Coefficient | €214 | 6.3 x 103 L mol~* cm~1 | In water; allows for UV-based
monitoring of carbodiimide concentration. |[13] |

Chapter 5: Experimental Protocols

This section provides a generalized protocol for conjugating a peptide (containing a carboxyl
group) to a carrier protein (containing primary amines) using CME-carbodiimide and Sulfo-
NHS.

Protocol: Peptide-Protein Conjugation

1. Materials and Reagents:

o CME-Carbodiimide

e Sulfo-NHS (N-hydroxysulfosuccinimide)

o Peptide with a C-terminal carboxyl group or an internal Asp/Glu residue.
e Carrier Protein (e.g., BSA, KLH)

 Activation/Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

e Quenching Buffer: 1 M Tris-HCI, pH 8.5 or 1 M Hydroxylamine, pH 8.5

 Purification System: Dialysis cassettes (10K MWCO) or size-exclusion chromatography
column.

o Phosphate-Buffered Saline (PBS), pH 7.4
2. Experimental Workflow Diagram:

Caption: Step-by-step workflow for a typical bioconjugation experiment.

3. Detailed Procedure:

o Reagent Preparation:
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o Dissolve the peptide and carrier protein in the Activation/Coupling Buffer to the desired
concentrations.

o Immediately before use, prepare solutions of CME-Carbodiimide and Sulfo-NHS in the
same buffer. Carbodiimide solutions are not stable and must be used fresh.

Activation of Peptide Carboxyl Groups:

o In a microfuge tube, combine the peptide solution with a molar excess of CME-
Carbodiimide and Sulfo-NHS (a 5-10 fold molar excess of each over the peptide is a
common starting point).

o Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This forms
the semi-stable Sulfo-NHS ester of the peptide.

Conjugation to Carrier Protein:

o Add the entire activation mixture to the carrier protein solution.

o Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Quenching the Reaction:

o Add Quenching Buffer to a final concentration of 20-50 mM. This will react with any
remaining active Sulfo-NHS esters, preventing further crosslinking.

o Incubate for 15 minutes at room temperature.
Purification of the Conjugate:

o Transfer the reaction mixture to a dialysis cassette and dialyze against PBS (pH 7.4) with
several buffer changes over 24-48 hours to remove unreacted reagents, byproducts, and
unconjugated peptide.

o Alternatively, use a size-exclusion chromatography column appropriate for the size of the
carrier protein.

Analysis and Storage:
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o Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular
weight of the carrier protein.

o Quantify protein concentration using a BCA or Bradford assay.

o Store the final conjugate in a suitable buffer at 4°C for short-term use or at -20°C for long-
term storage.

This guide provides the foundational knowledge required for the effective use of CME-
carbodiimide. By understanding its structure, mechanism, and the key parameters governing
its reactivity, researchers can confidently apply this powerful tool to advance their work in drug
discovery and the life sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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